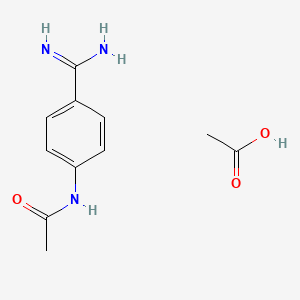
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential as biologically active substances, and they have been explored for various applications including anticancer, antibacterial, antifungal, and as enzyme inhibitors .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the formation of Schiff's bases, which are then coupled with appropriate pharmacophores to enhance biological activity. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a technique known for reducing reaction times and improving yields . Another approach for synthesizing 1,2,4-thiadiazole derivatives involves the cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired compounds .
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These methods provide detailed information about the molecular framework and the substitution patterns on the thiadiazole ring, which are crucial for understanding the compound's interaction with biological targets .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the Schiff's bases containing a thiadiazole scaffold can interact with cancer cell lines, leading to promising anticancer activity . The chemical reactivity of these compounds is also influenced by the presence of substituents on the thiadiazole ring, which can be tailored to target specific enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, stability, and oral drug-like behavior, are important for their pharmacokinetic profile. Computational studies, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions, are performed to evaluate these properties. The results from such studies can indicate good oral drug-like behavior, which is a positive indicator for the potential development of these compounds as therapeutic agents .
科学的研究の応用
Anticancer Activity
Research has demonstrated the potential of thiadiazole derivatives in anticancer applications. A study by Tiwari et al. (2017) focused on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against various human cancer cell lines. The compounds showed GI50 values comparable to the standard drug Adriamycin, with several being identified as potent anticancer agents. Molecular docking and ADMET predictions further supported their potential as oral cancer therapeutics (Tiwari et al., 2017).
Carbonic Anhydrase Inhibition
Another study by Büyükkıdan et al. (2013) synthesized metal complexes of a heterocyclic sulfonamide that displayed strong inhibitory properties against human carbonic anhydrase isoenzymes. These complexes were found to be potent inhibitors, suggesting their utility in therapeutic applications where carbonic anhydrase inhibition is desirable (Büyükkıdan et al., 2013).
Antipsychotic Potential
Research on heterocyclic carboxamides, closely related to the structural motif of the query compound, has explored their potential as antipsychotic agents. A study by Norman et al. (1996) evaluated a series of heterocyclic analogues for their binding to dopamine and serotonin receptors, indicating some compounds' potential in antipsychotic therapy (Norman et al., 1996).
Antimicrobial Applications
Patel and Patel (2015) synthesized a novel series of heterocyclic compounds that were tested for antibacterial and antifungal activities. Their research highlights the potential of thiadiazole derivatives in combating microbial infections (Patel & Patel, 2015).
特性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-13-15(22-19-18-13)16(21)17-10-6-7-11-20(2)12-14-8-4-3-5-9-14/h3-5,8-9H,10-12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHIPDNZMFDLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

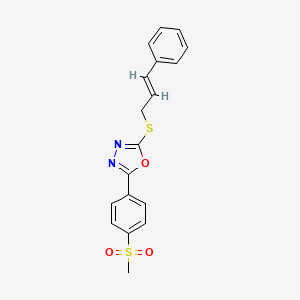
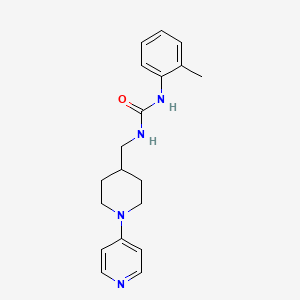
![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)
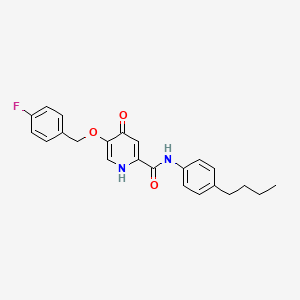
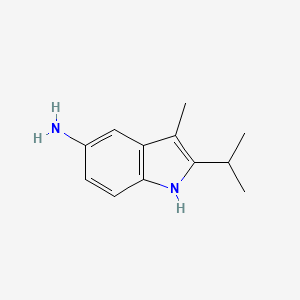

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)
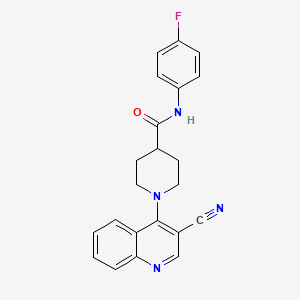
![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)

